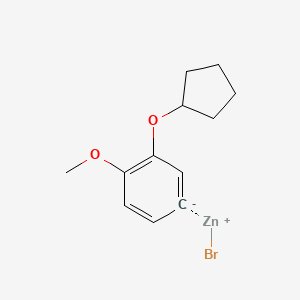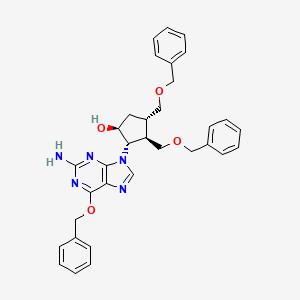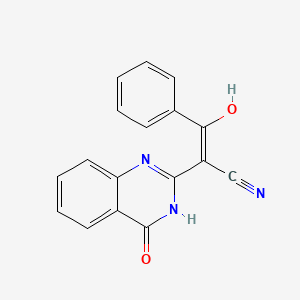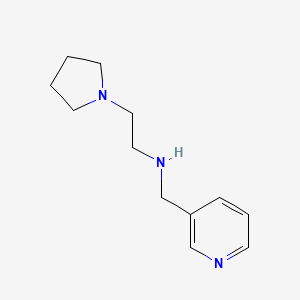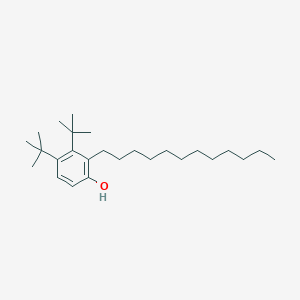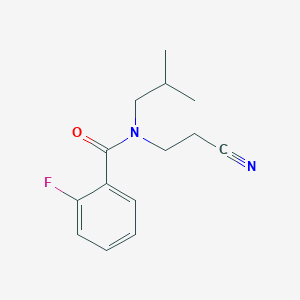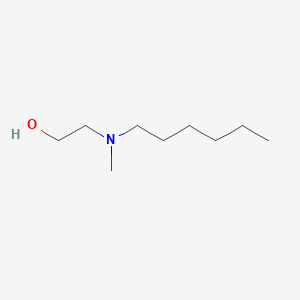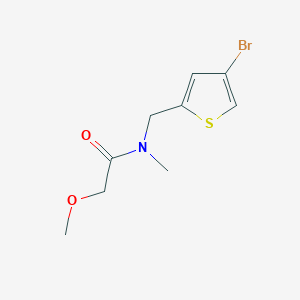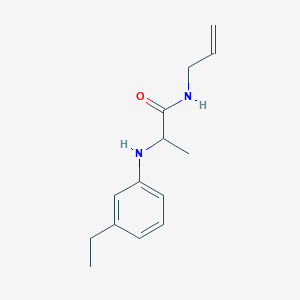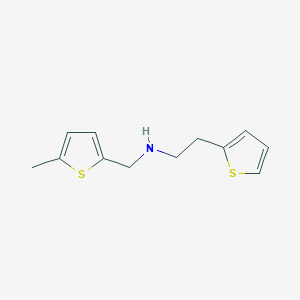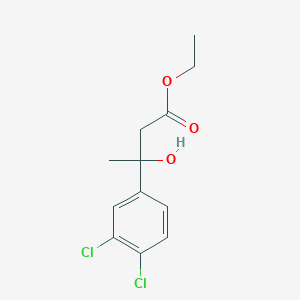
Ethyl 3-(3,4-dichlorophenyl)-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3,4-dichlorophenyl)-3-hydroxybutanoate is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of a 3,4-dichlorophenyl group attached to a hydroxybutanoate ester. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3,4-dichlorophenyl)-3-hydroxybutanoate typically involves the esterification of 3-(3,4-dichlorophenyl)-3-hydroxybutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(3,4-dichlorophenyl)-3-hydroxybutanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-(3,4-dichlorophenyl)-3-oxobutanoate.
Reduction: Formation of ethyl 3-(3,4-dichlorophenyl)-3-hydroxybutanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3,4-dichlorophenyl)-3-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,4-dichlorophenyl)-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses.
Comparison with Similar Compounds
Ethyl 3-(3,4-dichlorophenyl)-3-hydroxybutanoate can be compared with other similar compounds such as:
Ethyl 3-(3,4-dichlorophenyl)-3-oxobutanoate: This compound differs by having a ketone group instead of a hydroxyl group, which affects its reactivity and biological activity.
Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate: This compound has a shorter carbon chain, which can influence its physical properties and applications.
Ethyl 3-(3,4-dichlorophenyl)-3-hydroxyhexanoate: This compound has a longer carbon chain, which may affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C12H14Cl2O3 |
|---|---|
Molecular Weight |
277.14 g/mol |
IUPAC Name |
ethyl 3-(3,4-dichlorophenyl)-3-hydroxybutanoate |
InChI |
InChI=1S/C12H14Cl2O3/c1-3-17-11(15)7-12(2,16)8-4-5-9(13)10(14)6-8/h4-6,16H,3,7H2,1-2H3 |
InChI Key |
OLACFGWBWBOOGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C1=CC(=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


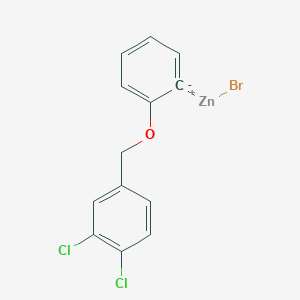
![4-[(Difluoromethyl)sulfonyl]phenol](/img/structure/B14892820.png)
![n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14892822.png)

